molecular formula C17H23N3S B11652121 3-Ethylsulfanyl-1-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-Ethylsulfanyl-1-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11652121
M. Wt: 301.5 g/mol
InChI Key: XTLMBDNMLCKCLZ-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethylsulfanyl group, a piperidinyl group, and a tetrahydroisoquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Addition of the ethylsulfanyl group: This can be done through thiolation reactions using ethylthiol or similar reagents.

    Formation of the carbonitrile group: This step typically involves cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, while the piperidinyl group can bind to various receptors. The tetrahydroisoquinoline core is known for its ability to interact with neurotransmitter systems, making this compound a potential candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 3-(ethylsulfanyl)-1-(morpholin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 3-(ethylsulfanyl)-1-(piperidin-1-yl)-6,7,8,9-tetrahydroisoquinoline-4-carbonitrile

Uniqueness

The unique combination of the ethylsulfanyl group, piperidinyl group, and tetrahydroisoquinoline core in 3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile provides it with distinct chemical properties and biological activities. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.

Properties

Molecular Formula

C17H23N3S

Molecular Weight

301.5 g/mol

IUPAC Name

3-ethylsulfanyl-1-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C17H23N3S/c1-2-21-17-15(12-18)13-8-4-5-9-14(13)16(19-17)20-10-6-3-7-11-20/h2-11H2,1H3

InChI Key

XTLMBDNMLCKCLZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C2=C(CCCC2)C(=N1)N3CCCCC3)C#N

Origin of Product

United States

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